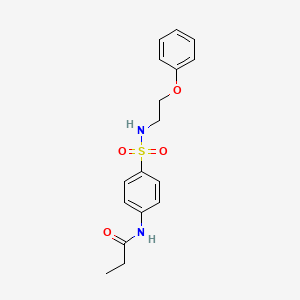

N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

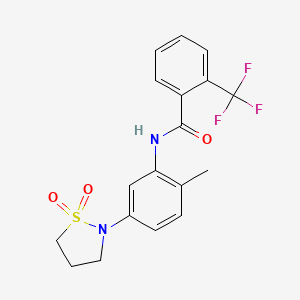

While specific synthesis methods for “N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide” were not found, a related compound, a series of new N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives, was synthesized using aniline as a starting compound . The newly synthesized compounds were characterized by spectral analysis and evaluated for their antibacterial activity .Scientific Research Applications

Polymer Synthesis and Characterization

N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide and related compounds have been utilized in the synthesis of novel polymers with enhanced properties. For instance, Mehdipour‐Ataei et al. (2004) synthesized novel thermally stable polyimides using a sulfone ether amide diamine derived from a precursor similar to this compound. These polyimides exhibited excellent thermal stability and mechanical properties, making them suitable for high-performance applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Biochemical Applications

In the biochemical domain, compounds structurally related to this compound have been explored for their potential biological activities. Ulus et al. (2013) synthesized novel acridine and bis acridine sulfonamides, starting from a compound akin to this compound, demonstrating effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. This suggests potential applications in designing inhibitors for various enzymes (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Materials Science and Engineering

In materials science, the application of this compound-related compounds extends to the development of advanced materials. Liu et al. (2012) employed sulfonated aromatic diamines, structurally similar to this compound, to prepare novel thin-film composite nanofiltration membranes. These membranes exhibited improved water flux and dye rejection capabilities, highlighting their potential in wastewater treatment and dye separation processes (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Properties

IUPAC Name |

N-[4-(2-phenoxyethylsulfamoyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-2-17(20)19-14-8-10-16(11-9-14)24(21,22)18-12-13-23-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYAHPSWNBZLLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![1-(4-ethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2735121.png)

![8-[(3,4-Diethoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2735125.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2735127.png)

![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735131.png)

![[2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2735134.png)